1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one
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Overview
Description
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one is a complex organic compound with significant implications in scientific research. Its structure, incorporating a benzodioxole group and an oxadiazole ring, makes it a molecule of interest in various fields such as medicinal chemistry, biological studies, and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents due to their crucial role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This is particularly effective against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one typically involves multi-step processes. A common route includes the formation of the oxadiazole ring through the cyclization of hydrazide derivatives with carboxylic acids. The piperidine ring is introduced via nucleophilic substitution reactions, where it reacts with various electrophilic intermediates under controlled conditions, such as appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production scales up the synthetic methods using continuous flow reactors, optimizing conditions like temperature, pressure, and solvent systems to maximize efficiency and minimize waste. Techniques like crystallization, distillation, and chromatographic separation are employed for purification.
Chemical Reactions Analysis
Types of Reactions
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one undergoes several types of reactions:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate.
Reduction: : Reduction can be achieved using lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, particularly at positions influenced by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Various halogenated intermediates and base or acid catalysts.
Major Products
Oxidation: : Produces carboxylic acids and ketones.
Reduction: : Generates alcohols and amines.
Substitution: : Leads to a variety of substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one is used extensively in scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential effects on biological pathways and interactions with proteins.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Compared to other similar compounds, 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one stands out due to its unique structure and resultant properties:
Similar Compounds
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}butan-1-one
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-triazol-2-yl]piperidin-1-yl}butan-1-one
1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one
These compounds share core structural features but differ in the heterocyclic ring, affecting their chemical reactivity and biological activity. This unique arrangement allows this compound to exhibit distinct interactions and applications.
That's a comprehensive dive into the world of this fascinating compound! Hope it gave you everything you needed and maybe even sparked some new questions!
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-4-16(22)21-8-3-5-13(10-21)18-20-19-17(25-18)12-6-7-14-15(9-12)24-11-23-14/h6-7,9,13H,2-5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMJCYVTBNINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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